molecular formula C9H7N3S B14471527 6-Methyl-1H-benzimidazol-2-yl thiocyanate CAS No. 66558-19-8

6-Methyl-1H-benzimidazol-2-yl thiocyanate

Cat. No.: B14471527
CAS No.: 66558-19-8
M. Wt: 189.24 g/mol
InChI Key: CQACPFGNCIDOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-benzimidazol-2-yl thiocyanate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-benzimidazol-2-yl thiocyanate typically involves the condensation of 1,2-diaminobenzene with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-benzimidazol-2-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-1H-benzimidazol-2-yl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1H-benzimidazol-2-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can bind to metal ions, affecting enzyme activity and disrupting cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1H-benzimidazol-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

66558-19-8

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl) thiocyanate

InChI

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)12-9(11-7)13-5-10/h2-4H,1H3,(H,11,12)

InChI Key

CQACPFGNCIDOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.